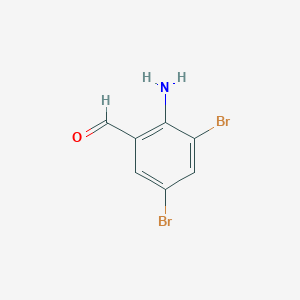

2-Amino-3,5-Dibrombenzaldehyd

Übersicht

Beschreibung

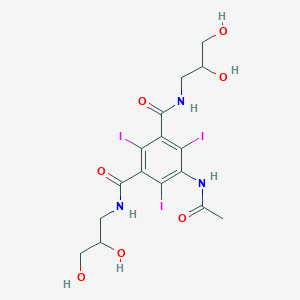

2-Amino-3,5-dibromobenzaldehyde (2ADB) is a tetradentate ligand that can be used to prepare pharmaceutical preparations . It has been identified as one of the oxidation products of bromhexine .

Synthesis Analysis

The synthesis of 2ADB involves the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system to obtain o-aminobenzaldehyde. This mixture is then cooled and directly dropped with bromine to obtain 2-amino-3,5-dibromobenzaldehyde .Molecular Structure Analysis

The molecular formula of 2ADB is C7H5Br2NO, and its molecular weight is 278.93 . More detailed structural information can be obtained from spectral data .Chemical Reactions Analysis

2ADB has been shown to react with methyl anthranilate in the presence of nitrobenzene and hydrochloric acid, forming x-ray crystal structures .Physical And Chemical Properties Analysis

2ADB is a solid at 20°C . Its melting point is between 130-135°C . It is also air-sensitive .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

2-Amino-3,5-Dibrombenzaldehyd wird als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt. Diese Art von Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird häufig bei der Synthese komplexer organischer Verbindungen verwendet, einschließlich Pharmazeutika, Agrochemikalien und organischer Materialien .

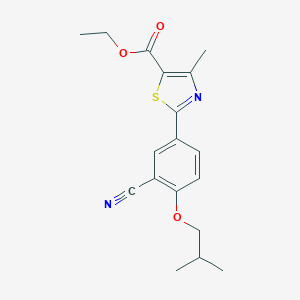

2. Synthese von blauen fluoreszierenden Farbstoffderivaten Diese Verbindung ist an der Synthese von blauen fluoreszierenden Farbstoffderivaten beteiligt, die für organische Leuchtdioden (OLEDs) unerlässlich sind. Die OLED-Technologie wird aufgrund ihrer Vorteile in Bezug auf Energieeffizienz, Helligkeit und Farbkontrast in verschiedenen Display- und Beleuchtungs-Anwendungen eingesetzt .

Sharpless-kinetische Racematspaltung

Es spielt eine Rolle bei der Sharpless-kinetischen Racematspaltung zur Bildung von Baylis-Hillman-Enal-Addukten. Diese Methode ist bedeutsam bei der Erzeugung enantiomerenreiner Substanzen aus racemischen Gemischen, was bei der Herstellung bestimmter Pharmazeutika von entscheidender Bedeutung ist .

Synthese von Antikrebsmitteln

Forscher verwenden this compound zur Synthese von Podophyllotoxin-mimetischen Pyridopyrazolen, die vielversprechend als Antikrebsmittel sind. Diese Verbindungen ahmen die Wirkung von Podophyllotoxin nach, einem Naturprodukt mit Antitumoraktivität .

Ligandenbildung für Metallkomplexe

Die Verbindung kann zur Herstellung von tetradentaren Schiff-Basen-Liganden durch Kondensation mit aliphatischen Diaminen verwendet werden. Diese Liganden können Komplexe mit Metallen wie Nickel (II) und Oxovanadium (IV) bilden, die verschiedene Anwendungen in der Katalyse und Materialwissenschaft haben .

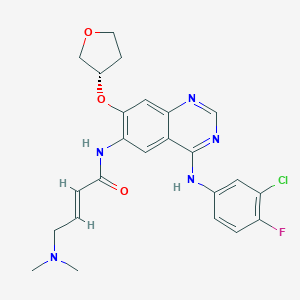

Herstellung von pharmazeutischen Metaboliten

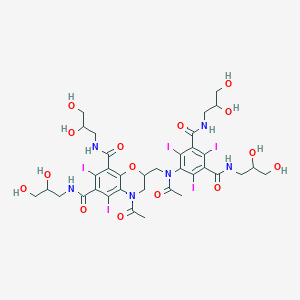

Es ist ein Reagenz, das bei der Herstellung von Metaboliten für Ambroxol und Bromhexin verwendet wird, die Medikamente zur Behandlung von Atemwegserkrankungen sind. Das Verständnis und die Synthese dieser Metaboliten sind wichtig für die Arzneimittelentwicklung und Qualitätskontrolle .

Analyse von Oxidationsprodukten

this compound wurde als Oxidationsprodukt von Bromhexin durch kontrollierte Potentialelektrolyse, gefolgt von HPLC-UV- und GC-MS-Analyse, identifiziert. Diese Identifizierung ist entscheidend für das Verständnis der Stoffwechselwege und Abbauprodukte von pharmazeutischen Verbindungen .

Friedländer-Kondensation

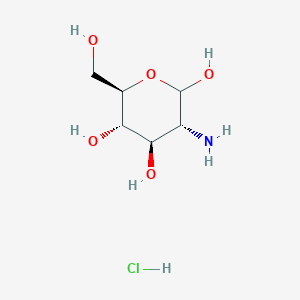

Die Verbindung nimmt an der Friedländer-Kondensation von C-β−glykosylischen Ketonen teil, um 2-substituierte Chinolinderivate zu bilden. Chinoline sind eine wichtige Klasse von heterozyklischen Verbindungen mit verschiedenen therapeutischen Eigenschaften, darunter antimalarielle, antibakterielle und Antikrebsaktivitäten .

Wirkmechanismus

Target of Action

2-Amino-3,5-dibromobenzaldehyde is primarily used as a reagent in the preparation of various pharmaceuticals and other organic compounds . .

Mode of Action

It has been identified as one of the oxidation products of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS .

Biochemical Pathways

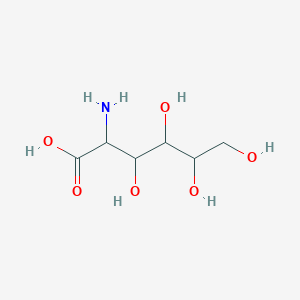

2-Amino-3,5-dibromobenzaldehyde participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives . This suggests that it may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

It is known to be a metabolite of ambroxol .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3,5-dibromobenzaldehyde. For instance, it should be stored in a cool, dry place and handled with caution to prevent inhalation, ingestion, or skin contact . Furthermore, it should be prevented from contacting groundwater, waterways, or sewage systems without government permission .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3,5-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPAZWISSAVDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198943 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50910-55-9 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50910-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 2-Amino-3,5-dibromobenzaldehyde?

A1: Two main synthetic approaches are reported in the literature:

- Method 1: Starting with methyl-o-amino benzoate, bromination is performed followed by reaction with hydrazine hydrate to yield 2-amino-3,5-dibromobenzoylhydrazide. This intermediate is then oxidized with K3Fe(CN)6 to obtain the final product. Optimization studies indicate an 81% yield when the molar ratio of the hydrazide to K3Fe(CN)6 is between 0.56-0.65. []

- Method 2: o-nitrobenzaldehyde is reduced using iron powder in an acetic acid/ethanol solvent system to yield o-aminobenzaldehyde. This compound is then brominated with N-bromosuccinimide (NBS) to achieve the final product with an overall yield of 84.3%. []

Q2: Can 2-Amino-3,5-dibromobenzaldehyde be used to synthesize complex ligand systems?

A2: Yes, it has been demonstrated that 2-Amino-3,5-dibromobenzaldehyde undergoes self-condensation in the presence of anthranilic acid (ortho- or meta-) to yield novel ligand systems. These ligands feature a central nitrogen bridge and can further react with organometallic compounds like [Cp*WCl4] to form tungsten(V) complexes. []

Q3: Are there any applications of 2-Amino-3,5-dibromobenzaldehyde derivatives in materials science?

A3: Research shows that a binuclear nickel(II) complex synthesized from a Schiff base ligand, derived from 2-Amino-3,5-dibromobenzaldehyde and other starting materials, can act as a precursor for nickel oxide (NiO) nanoparticles. This complex, synthesized via an ultrasonic method, was characterized using various techniques, and its thermal decomposition yielded NiO nanoparticles with an average size of 32 nm. []

Q4: Has 2-Amino-3,5-dibromobenzaldehyde been investigated for potential biological activity?

A4: While direct biological activity of 2-Amino-3,5-dibromobenzaldehyde is not extensively discussed in the provided literature, a nickel(II) complex synthesized from it, along with S-propyl-thiosemicarbazide, has been studied. This complex showed potential inhibitory action against DNA through molecular docking studies, suggesting possible applications in drug development. []

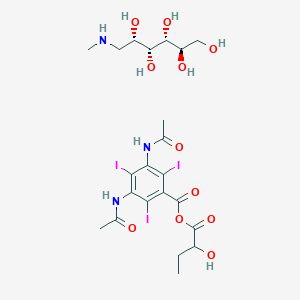

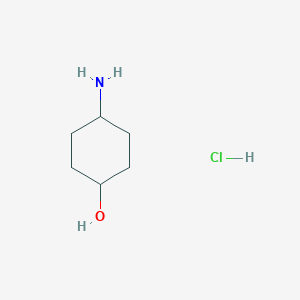

Q5: Is 2-Amino-3,5-dibromobenzaldehyde used in the synthesis of any pharmaceutical impurities?

A5: Yes, a practical synthesis method for Ambroxol Hydrochloride impurity D utilizes 2-Amino-3,5-dibromobenzaldehyde. This involves a reductive amination reaction with cis-4-aminocyclohexanol hydrochloride using sodium borohydride as the reducing agent. []

Q6: Can 2-Amino-3,5-dibromobenzaldehyde be used in the synthesis of heterocyclic compounds?

A6: Absolutely, a novel class of dibenzo[b,j][1,10]phenanthrolines was synthesized using 2-Amino-3,5-dibromobenzaldehyde. This synthesis involves reacting the compound with acridones (prepared separately) to afford the final 1,3-dibromo-10-chloro-8-aryl-6,7-dihydrodibenzo[b,j][1,10]phenanthroline products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)